molecular formula C25H46O5 B14330601 Dimethyl 12-oxotricosanedioate CAS No. 102934-61-2

Dimethyl 12-oxotricosanedioate

Cat. No.: B14330601
CAS No.: 102934-61-2
M. Wt: 426.6 g/mol
InChI Key: BCYRKRVDJLVEAN-UHFFFAOYSA-N
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Description

Dimethyl 12-oxotricosanedioate is an organic compound with the molecular formula C25H46O5. It is a specialty chemical used in various industrial and research applications. This compound is known for its unique structural properties, which make it valuable in synthetic chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 12-oxotricosanedioate typically involves the esterification of 12-oxotricosanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 12-oxotricosanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols can react with the ester groups under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Hydroxy derivatives.

    Substitution: Amides and esters.

Scientific Research Applications

Dimethyl 12-oxotricosanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 12-oxotricosanedioate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 12-oxotricosanedioic acid, which may interact with enzymes and other proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl fumarate: Another ester with similar structural features but different reactivity and applications.

    Dimethyl sulfoxide: A solvent with distinct chemical properties and uses in various fields.

Uniqueness

Dimethyl 12-oxotricosanedioate is unique due to its long carbon chain and keto group, which confer specific reactivity and properties. Its ability to undergo diverse chemical reactions makes it a versatile compound in synthetic chemistry and research.

Properties

CAS No.

102934-61-2

Molecular Formula

C25H46O5

Molecular Weight

426.6 g/mol

IUPAC Name

dimethyl 12-oxotricosanedioate

InChI

InChI=1S/C25H46O5/c1-29-24(27)21-17-13-9-5-3-7-11-15-19-23(26)20-16-12-8-4-6-10-14-18-22-25(28)30-2/h3-22H2,1-2H3

InChI Key

BCYRKRVDJLVEAN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCC(=O)CCCCCCCCCCC(=O)OC

Origin of Product

United States

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